molecular formula C2H2N2O3 B1296409 1,2,4-Oxadiazolidine-3,5-dione CAS No. 24603-68-7

1,2,4-Oxadiazolidine-3,5-dione

Cat. No.: B1296409
CAS No.: 24603-68-7
M. Wt: 102.05 g/mol
InChI Key: XDENVSFWQSKKLZ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazolidine-3,5-dione is a chemical compound with the molecular formula C2H2N2O3 and a molecular weight of 102.05 g/mol . It is a type of heterocyclic compound .


Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . A convenient and efficient method for the generation of the iminoxy radical through anodic oxidation was developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes . The transformation proceeds through 1.5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization .


Molecular Structure Analysis

This compound is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . It has hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes involves the generation of the iminoxy radical through anodic oxidation . The transformation proceeds through 1.5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization .

Scientific Research Applications

Antihyperglycemic Activity

1,2,4-Oxadiazolidine-3,5-dione derivatives have been synthesized and evaluated for their antihyperglycemic properties. These compounds were found effective in oral antihyperglycemic activity in diabetic mouse models, including the db/db and ob/ob mouse models, which are common models for Type 2 diabetes mellitus. Some of these compounds significantly reduced plasma glucose levels, highlighting their potential as antidiabetic agents (Malamas et al., 2001).

Cytosolic Phospholipase A2α Inhibition

Studies have shown that this compound scaffolds can be used to develop inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. These compounds have shown activity in enzyme and cell-based assays, indicating their potential utility in developing anti-inflammatory drugs (Gopalsamy et al., 2006).

Neuroprotective Effects

Research has also uncovered the neuroprotective effects of N-alkyl-1,2,4-oxadiazolidine-3,5-diones and their intermediates in an in vitro model of ischemia. These compounds were found to protect nerve cells from death, suggesting their potential use in neuroprotection and possibly in the treatment of neurodegenerative diseases (Biraboneye et al., 2010).

Anticancer Activity

The thiazolidine-2,4-dione derivatives, which include the oxadiazolidine moiety, have been investigated for their anticancer properties. These compounds exhibited significant growth inhibitory activity against human cancer cell lines, indicating their potential as anticancer agents (Asati & Bharti, 2018).

Biochemical Analysis

Biochemical Properties

1,2,4-Oxadiazolidine-3,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amidoximes and carboxylic acids, leading to the formation of 3,5-disubstituted 1,2,4-oxadiazoles . These interactions are crucial for the compound’s reactivity and stability in biochemical environments.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular functions can lead to changes in cell behavior and physiology, making it a valuable tool for studying cellular mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity and effects .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its role in cellular processes .

Properties

IUPAC Name

1,2,4-oxadiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2O3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDENVSFWQSKKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)ON1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318604
Record name 1,2,4-oxadiazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24603-68-7
Record name 24603-68-7
Source DTP/NCI
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Record name 1,2,4-oxadiazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-oxadiazolidine-3,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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